N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring and a thiophene ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide can be achieved through various synthetic routes. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide is unique due to its specific combination of the thiazole and thiophene rings, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H14N2O2S2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-13-6-4-11(5-7-13)16-18-12(10-22-16)9-17-15(19)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,19) |
InChI Key |
HNBSBZAFNVHPML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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